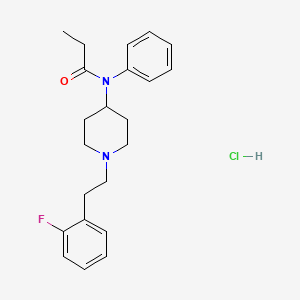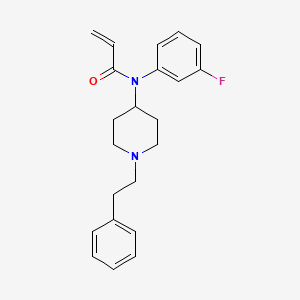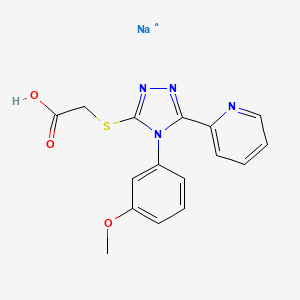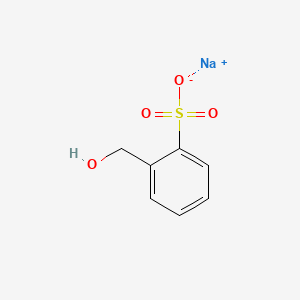
Monosodium hydroxymethylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium hydroxymethylbenzenesulphonate is a chemical compound with the molecular formula C7H7NaO4S. It is a sodium salt derivative of hydroxymethylbenzenesulphonic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium hydroxymethylbenzenesulphonate can be synthesized through the sulfonation of hydroxymethylbenzene (toluene) followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Hydroxymethylbenzene is reacted with sulfuric acid to form hydroxymethylbenzenesulphonic acid.
Neutralization: The resulting acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Monosodium hydroxymethylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to hydroxymethylbenzene.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxymethylbenzene.
Substitution: Various substituted benzenesulphonate derivatives.
Aplicaciones Científicas De Investigación
Monosodium hydrox
Propiedades
Número CAS |
34742-11-5 |
|---|---|
Fórmula molecular |
C7H7NaO4S |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
sodium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
YQHYMJUDNVWBJN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


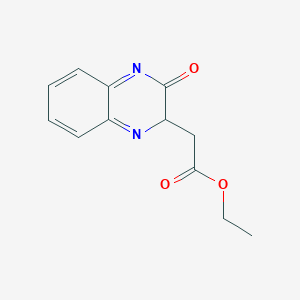
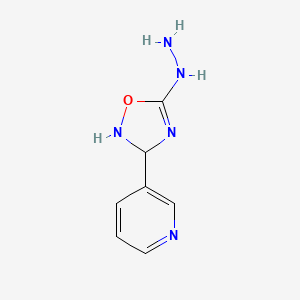
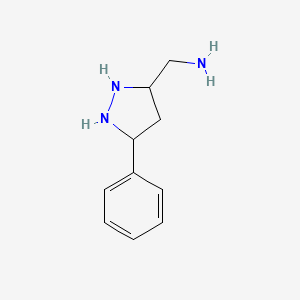
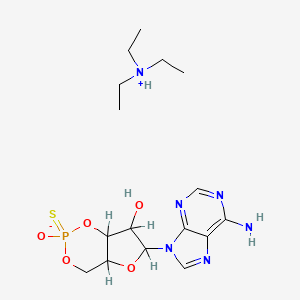



![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
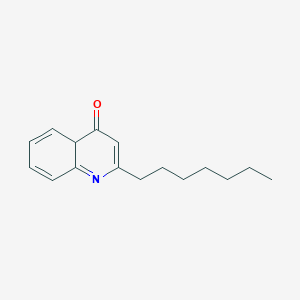
![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)

